molecular formula C7H10BNO5 B1456436 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1152427-91-2

6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1456436
CAS No.: 1152427-91-2
M. Wt: 198.97 g/mol
InChI Key: USSYHTHDUBKRQF-UHFFFAOYSA-N
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Description

The closest compound I found is "6-Methyl-2-(2-oxiranyl)-5-hepten-2-ol" . This compound is also known as Epoxylinalool . It has a molecular formula of C10H18O2 .


Synthesis Analysis

Morpholines, which are similar to the requested compound, are often synthesized from vicinal amino alcohols, their N- and O-(oxiran-2-yl)methyl, N- and O-allyl(propargyl) derivatives, β-azidoalkylpropargyl ethers, bis(2-hydroxyethyl)amines, as well as from oxiranes and aziridines .


Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(2-oxiranyl)-5-hepten-2-ol” includes an oxirane (epoxy) group, which is a three-membered ring consisting of two carbon atoms and one oxygen atom .


Chemical Reactions Analysis

While specific reactions involving “6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione” are not available, compounds with oxirane groups are generally reactive due to the strain in the three-membered ring. They can undergo reactions such as ring-opening reactions with nucleophiles .

Scientific Research Applications

  • Structural Analysis and Bond Length Investigation Research on related boronic acid derivatives, such as 2-(6-Bromopyridin-2-yl)-6-methyl-[1,3,6,2]dioxazaborocane, contributes to understanding structural properties, including bond lengths and angles in dioxazaborocane rings. This is crucial for the development of new compounds with specific properties and functions (Sopková-de Oliveira Santos et al., 2004).

  • Incorporation into Polymers for Flame Retardancy Boronated styrenes, including derivatives of 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (StBcyclo), are used to modify polystyrene to reduce flammability. This involves chemical incorporation into the polymer backbone, demonstrating the compound's application in developing flame-retardant materials (Wiącek et al., 2015).

  • Synthesis of Enantiopure Compounds Compounds like 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione are used in the synthesis of enantiopure compounds, such as (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione. This is significant for producing high-purity chiral building blocks in pharmaceutical research and development (Rajesh et al., 2011).

  • Spectroscopic Analysis and Chemical Properties Detailed spectroscopic studies, such as FT-IR and FT-Raman, provide insights into the vibrational properties and molecular structure of related compounds. Such studies are essential for understanding the chemical behavior and potential applications of these compounds (Sebastian et al., 2015).

  • Synthesis of Complexes with Metal Ions Derivatives of this compound can be used to synthesize complexes with metal ions, such as Cu(I) and Zn(II). This has potential applications in coordination chemistry and the development of new materials (Urdaneta et al., 2015).

  • Application in Organic Synthesis The compound and its derivatives are employed in various organic synthesis reactions, including stereoselective epoxidation and bromoalkoxylation, highlighting its versatility as a reactant in organic chemistry (Bartels et al., 2003).

Properties

IUPAC Name

6-methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO5/c1-9-2-6(10)13-8(5-4-12-5)14-7(11)3-9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSYHTHDUBKRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746365
Record name 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152427-91-2
Record name 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1152427-91-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 3
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 4
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 5
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 6
6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

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